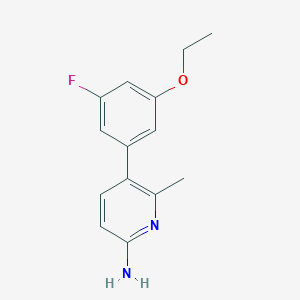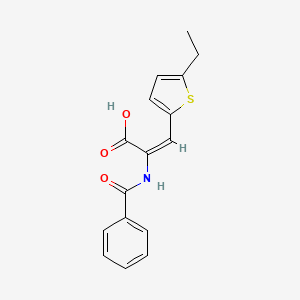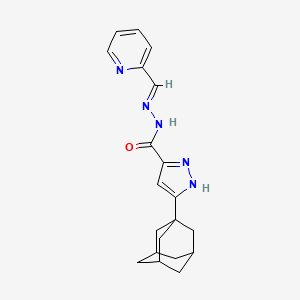![molecular formula C18H14N4S B5640577 2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640577.png)
2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a benzylsulfanyl group at the 2-position and a phenyl group at the 7-position. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with benzyl chloride and phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit the activity of kinases involved in cell proliferation and survival pathways, leading to cell cycle arrest and apoptosis . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines
Uniqueness
2-(Benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both benzylsulfanyl and phenyl groups enhances its ability to interact with various biological targets, making it a versatile scaffold for drug design and development .
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-18-20-17-19-12-11-16(22(17)21-18)15-9-5-2-6-10-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWYOSBCMOBHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[4-cyclopropyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B5640500.png)
![1-(2,4-DIMETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE](/img/structure/B5640507.png)
![(4S)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5640512.png)
![5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one](/img/structure/B5640513.png)
![1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5640520.png)
![(1S*,5R*)-3-[(pyridin-2-ylthio)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640531.png)
![6-chloro-4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylquinoline](/img/structure/B5640536.png)
![4-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5640537.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B5640553.png)
![9-(5-chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5640554.png)

![(3S*,4R*)-1-[3-(2-aminoethyl)benzyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5640608.png)
